molecular formula C7H12ClNO3 B14503474 Butyl (chloroacetyl)carbamate CAS No. 63167-08-8

Butyl (chloroacetyl)carbamate

Cat. No.: B14503474
CAS No.: 63167-08-8
M. Wt: 193.63 g/mol
InChI Key: GGWNCNHFFIVRPT-UHFFFAOYSA-N
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Description

Butyl (chloroacetyl)carbamate is a carbamate derivative featuring a butyl group, a carbamate linkage (–NH–CO–O–), and a chloroacetyl substituent (–CO–CH₂Cl). Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and tunable reactivity. The chloroacetyl group introduces electrophilic character, enhancing reactivity toward nucleophiles, which may be leveraged in prodrug design or polymer crosslinking. However, direct data on its physical properties (e.g., solubility, melting point) are sparse in the provided evidence, necessitating comparisons with structural analogs .

Properties

CAS No.

63167-08-8

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

butyl N-(2-chloroacetyl)carbamate

InChI

InChI=1S/C7H12ClNO3/c1-2-3-4-12-7(11)9-6(10)5-8/h2-5H2,1H3,(H,9,10,11)

InChI Key

GGWNCNHFFIVRPT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl (chloroacetyl)carbamate typically involves the reaction of butylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with carbamic acid to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Butyl (chloroacetyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of butyl (chloroacetyl)carbamate involves the formation of a covalent bond with the target molecule. The chloroacetyl group reacts with nucleophilic sites on the target, leading to the formation of a stable carbamate linkage. This covalent modification can alter the activity of the target molecule, making it useful in various applications .

Comparison with Similar Compounds

Structural and Solubility Comparisons

The aqueous solubility of carbamates is influenced by alkyl chain length, branching, and substituents. Data from Handbook of Aqueous Solubility Data reveal the following trends for unsubstituted butyl carbamates:

Compound Solubility (Unit Not Specified) Alkyl Group Substituent
n-Butyl carbamate 511 n-Butyl None
iso-Butyl carbamate 512 iso-Butyl None
tert-Butyl carbamate 510 tert-Butyl None
Butyl (chloroacetyl)carbamate Not Reported Butyl Chloroacetyl

Key Observations :

  • Branching (e.g., tert-butyl) marginally reduces solubility compared to linear chains (n-butyl) .
  • The chloroacetyl group in this compound likely further decreases solubility due to increased hydrophobicity and steric hindrance, though experimental data are needed.

Reactivity and Stability

  • Chloroacetyl Substituent: The electron-withdrawing chlorine atom enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., by amines or thiols). This contrasts with non-halogenated carbamates, which are less reactive .
  • Crystalline Stability: A study on tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate highlights how substituents like pyridinyl groups stabilize crystal lattices via hydrogen bonding . The chloroacetyl group in this compound may similarly influence packing efficiency, though its impact on melting points or thermal stability remains unquantified.

Data Gaps and Future Research Needs

  • Solubility and Thermodynamic Data : Experimental measurements for this compound are critical for applications in drug formulation or synthesis.
  • Toxicological Profiling : Comparative studies with analogs like 3,4-dichlorophenyl carbamates could clarify its safety profile.
  • Reactivity Studies : Kinetic analyses of its reactions with nucleophiles would elucidate its utility in organic synthesis.

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